molecular formula C14H12N6 B14325318 [1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile CAS No. 110108-59-3

[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile

Cat. No.: B14325318
CAS No.: 110108-59-3
M. Wt: 264.29 g/mol
InChI Key: FPONSVSLLILBHE-UHFFFAOYSA-N
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Description

[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile: is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of [1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3,5-diamino-1-phenyl-1H-pyrazole with malononitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of [1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells . Additionally, the compound can interact with DNA, leading to the disruption of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

110108-59-3

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

2-[1-(3,5-diamino-1-phenylpyrazol-4-yl)ethylidene]propanedinitrile

InChI

InChI=1S/C14H12N6/c1-9(10(7-15)8-16)12-13(17)19-20(14(12)18)11-5-3-2-4-6-11/h2-6H,18H2,1H3,(H2,17,19)

InChI Key

FPONSVSLLILBHE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=C(N(N=C1N)C2=CC=CC=C2)N

Origin of Product

United States

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